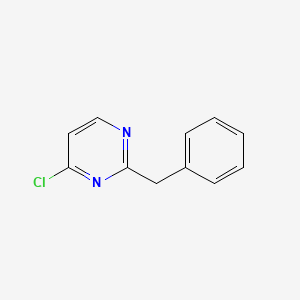

2-Benzyl-4-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMOJIISPSRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 4 Chloropyrimidine and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 2-benzyl-4-chloropyrimidine lies in the effective preparation of its core components: the chloropyrimidine intermediate and the introduction of the benzyl (B1604629) group.

The synthesis of chloropyrimidine intermediates is a critical first step. Several established methods exist for producing these precursors, often starting from more common pyrimidine (B1678525) derivatives like hydroxypyrimidines or aminopyrimidines.

One of the most common methods involves the chlorination of hydroxypyrimidines (or their tautomeric keto forms) using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This process is often facilitated by the addition of an amine, like N,N-dimethylaniline, to improve yields. google.com Another route starts from aminopyrimidines, which can be converted to their chloro-counterparts via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a chloride source. orgsyn.orggoogle.com

| Starting Material | Reagents | Product Type | Reference |

| Hydroxypyrimidine | POCl₃, Amine (e.g., N,N-dimethylaniline) | Chloropyrimidine | google.com |

| 2-Aminopyrimidine (B69317) | 1. HCl, NaNO₂ 2. ZnCl₂ (catalyst) | 2-Chloropyrimidine | orgsyn.orggoogle.com |

| 2-Benzylpyrimidine-4,6-diol | POCl₃ | 2-Benzyl-4,6-dichloropyrimidine (B1272923) | chemicalbook.com |

This table is interactive and can be sorted by column.

The incorporation of the benzyl group onto the pyrimidine scaffold can be achieved at different stages of the synthesis. This can involve starting with a benzyl-containing precursor or adding the benzyl group to a pre-formed pyrimidine ring.

For instance, 2-benzyl-4,6-dichloropyrimidine can be synthesized from 2-benzylpyrimidine-4,6-diol, where the benzyl group is already present on the precursor before the chlorination step. chemicalbook.com Alternatively, the benzyl group can be introduced via nucleophilic substitution, where a benzyl nucleophile, such as that derived from benzylamine, displaces a leaving group on the pyrimidine ring. Another approach involves cross-coupling reactions, where a benzyl organometallic reagent is coupled with a halogenated pyrimidine. acs.org

Direct and Indirect Synthesis Routes to this compound

The assembly of the final this compound molecule can be accomplished through direct routes that form the target in a single key step or indirect routes that involve multiple transformations on the pyrimidine core.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when containing good leaving groups like chlorine atoms. In dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive towards nucleophilic displacement than a chlorine at the 2-position. koreascience.krwuxiapptec.com

A direct synthesis of a 2-benzyl-4-aminopyrimidine analog, for example, involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring by benzylamine. Similarly, one could envision a route where a benzyl-containing nucleophile, such as a benzyl Grignard reagent or benzyl lithium, attacks a 2,4-dichloropyrimidine (B19661) intermediate, preferentially displacing the 4-chloro group to yield this compound. The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic carbon, leading to the formation of a Meisenheimer complex, which then expels the leaving group. libretexts.org

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions offer a powerful method for the functionalization of heterocyclic compounds like pyrimidines. acs.org

A potential route to this compound could involve a Suzuki coupling, where 2,4-dichloropyrimidine is reacted with benzylboronic acid in the presence of a palladium catalyst. Selective coupling at the more reactive 4-position would yield the desired product. Stille coupling reactions have also been reported for the functionalization of pyrimidines. wuxiapptec.com Furthermore, iron-catalyzed cross-electrophile coupling has emerged as a method to couple benzyl halides with other electrophiles, representing another potential, albeit less conventional, avenue for forming the benzyl-pyrimidine bond. chemrxiv.orgnih.gov

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst (Typical) | Reference |

| Suzuki Coupling | 2,4-Dichloropyrimidine | Benzylboronic Acid | Palladium complex (e.g., Pd(PPh₃)₄) | acs.org |

| Stille Coupling | Halogenated Pyrimidine | Benzylstannane | Palladium complex | wuxiapptec.com |

| Iron-Catalyzed Coupling | Benzyl Halide | (Activated Pyrimidine) | Iron salt (e.g., FeBr₃) | chemrxiv.orgnih.gov |

This table is interactive and can be sorted by column.

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The systematic adjustment of these factors is crucial for maximizing the efficiency of the chosen synthetic route. researchgate.net

Key parameters that influence the outcome of the synthesis include temperature, solvent, catalyst selection and loading, and the molar ratio of reactants. For instance, in nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the nucleophile. The reaction temperature must be controlled to ensure sufficient energy for the reaction to proceed without promoting side reactions or decomposition. researchgate.net In cross-coupling reactions, the choice of the specific palladium catalyst and the supporting ligands is critical for achieving high catalytic activity and selectivity. Advanced methodologies, such as Bayesian optimization, can be employed to rapidly screen multiple parameters simultaneously and predict the optimal conditions for a given transformation. nih.gov

| Parameter | General Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. | The lowest temperature that provides a reasonable reaction rate is often optimal to maximize selectivity and minimize degradation. researchgate.net |

| Solvent | Influences solubility of reactants and can stabilize transition states or intermediates. | Polar aprotic solvents (DMF, DMSO, Acetonitrile) are often used for SNAr, while ethers (THF, Dioxane) or aromatic hydrocarbons (Toluene) are common for cross-coupling. |

| Catalyst | The choice of catalyst and its concentration are critical for cross-coupling reactions, affecting rate and yield. | Screening different catalysts and ligands is necessary. Catalyst loading should be minimized for cost-effectiveness without sacrificing yield. |

| Reactant Ratio | The stoichiometry of reactants can drive the reaction to completion and minimize side reactions. | Using a slight excess of one reactant (often the less expensive one) can help to fully consume the limiting reagent. |

This table is interactive and can be sorted by column.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable and environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including pyrimidine derivatives. deepdyve.com Traditional methods for synthesizing such compounds often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In contrast, green methodologies aim to reduce the environmental impact by utilizing safer solvents, minimizing energy consumption, and employing recyclable catalysts. deepdyve.com These principles are increasingly being applied to the synthesis of this compound and its analogues, focusing on techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions. foliamedica.bgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. foliamedica.bgnanobioletters.com This technique can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. nih.gov In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various derivatives. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in 15–30 minutes at temperatures ranging from 120–140 °C using microwave irradiation. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively documented, the general applicability of this method to analogous 4-chloropyrimidine (B154816) structures suggests its potential as a greener alternative to traditional protocols.

The Biginelli reaction, a classic method for pyrimidine synthesis, has also been adapted to microwave conditions, allowing for the efficient, one-pot synthesis of dihydropyrimidinones. foliamedica.bg This approach often leads to higher yields in shorter reaction times compared to conventional heating. foliamedica.bg

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, often referred to as sonochemistry, provides another avenue for greening the synthesis of pyrimidine derivatives. The phenomenon of acoustic cavitation, generated by ultrasound waves, can enhance reaction rates and yields. nih.govnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine analogues. nih.gov

For example, the ultrasound-assisted synthesis of dihydropyrimidin-2(1H)-ones has been reported to proceed in excellent yields and shorter reaction times at ambient temperatures in the presence of ionic liquids. gsu.edu Another study demonstrated the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation, highlighting the milder conditions and improved efficiency compared to conventional methods. nih.gov Although specific research on the sonochemical synthesis of this compound is limited, these examples with structurally related compounds showcase the potential of ultrasound as a sustainable synthetic tool.

Solvent-Free Synthesis and Recyclable Catalysts

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. semanticscholar.org The synthesis of dihydropyrimidinones, for instance, has been effectively carried out under solvent-free conditions, providing high yields and an environmentally friendly alternative to traditional solvent-based methods. semanticscholar.org

Furthermore, the development of recyclable catalysts is a cornerstone of sustainable synthesis. deepdyve.comresearchgate.net Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. researchgate.net For the synthesis of pyrimidine derivatives, various recyclable catalysts have been explored. For example, a reusable heterogeneous magnetic nanocatalyst has been employed for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidinone derivatives. deepdyve.comresearchgate.net This catalyst could be recovered using a magnetic field and reused multiple times without a significant loss of activity. deepdyve.comresearchgate.net The application of such catalysts to the synthesis of this compound could significantly improve the sustainability of its production.

The following table summarizes the findings for green chemistry approaches in the synthesis of analogous pyrimidine structures.

| Green Method | Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | 2-amino-4-chloropyrimidine, Substituted amine | Anhydrous propanol, Triethylamine (B128534), 120-140 °C | 2-amino-4-chloro-pyrimidine derivatives | 15-30 min | Not Specified | nih.gov |

| Microwave-Assisted | Chalcones, Guanidine nitrate | Zinc chloride | Aminopyrimidine derivatives | Not Specified | 33-56 | nanobioletters.com |

| Ultrasound-Assisted | Aldehyde, β-ketoester, Urea/Thiourea | Ionic Liquid, Ambient Temperature | 3,4-Dihydropyrimidin-2-(1H)-ones | Not Specified | Excellent | gsu.edu |

| Ultrasound-Assisted | 2-phenyl-1,2,3-triazole-4-carbaldehyde, 1,3-dicarbonyl compound, Urea/Thiourea | Sm(ClO4)3, 75-80 °C | 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Specified | Good | nih.gov |

| Solvent-Free | Benzaldehyde, Ethyl acetoacetate, Urea | Calcined Mg/Fe hydrotalcite, 55 °C | Dihydropyrimidinone derivative | Not Specified | Not Specified | semanticscholar.org |

| Recyclable Catalyst | Barbituric acid, Aldehyde, Urea/Thiourea | SCMNPs@Urea/Py-CuCl2 | Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | Not Specified | Not Specified | deepdyve.comresearchgate.net |

Chemical Reactivity and Mechanistic Transformations of 2 Benzyl 4 Chloropyrimidine

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a proficient leaving group, readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogen atoms enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles.

2-Benzyl-4-chloropyrimidine reacts with various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 4-alkoxy- and 4-aryloxy-2-benzylpyrimidine derivatives. These reactions, analogous to the Williamson ether synthesis, typically proceed under basic conditions which generate the nucleophilic alkoxide or phenoxide in situ. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMSO results in the formation of 4-methoxy-2-benzylpyrimidine. The use of different alcohols allows for the introduction of a diverse range of alkoxy groups.

Table 1: Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Methoxide | Sodium Methoxide (CH₃ONa) | 2-Benzyl-4-methoxypyrimidine |

| Ethoxide | Sodium Ethoxide (C₂H₅ONa) | 2-Benzyl-4-ethoxypyrimidine |

This table represents expected products based on established reactivity patterns for chloropyrimidines.

The displacement of the C4 chlorine by nitrogen nucleophiles is a widely utilized transformation for this class of compounds. Primary and secondary amines, including aliphatic and aromatic amines, readily react with this compound to produce N-substituted 2-benzylpyrimidin-4-amines. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. Some reactions may also be performed under solvent-free or microwave-assisted conditions to accelerate the transformation. organic-chemistry.orgsemanticscholar.org The reaction with benzylamine, for example, yields N,2-dibenzylpyrimidin-4-amine. researchgate.net

Table 2: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagent Example | Base/Solvent (Typical) | Product |

|---|---|---|---|

| Ammonia (B1221849) | Aqueous Ammonia | Heat | 2-Benzylpyrimidin-4-amine |

| Benzylamine | Benzylamine | DIPEA / Dioxane | N,2-Dibenzylpyrimidin-4-amine |

| Morpholine (B109124) | Morpholine | Triethylamine / Propanol | 4-(2-Benzylpyrimidin-4-yl)morpholine |

Sulfur-based nucleophiles, particularly thiols and thiophenols, exhibit high reactivity towards this compound. In the presence of a base, thiols are deprotonated to form the more nucleophilic thiolate anion, which rapidly displaces the chloride to form a stable carbon-sulfur bond. This method is employed for the synthesis of 4-(alkylthio)- and 4-(arylthio)-2-benzylpyrimidines. These thioether products are valuable intermediates in medicinal chemistry. nih.govnih.gov For example, reaction with benzyl (B1604629) mercaptan in the presence of a base like sodium hydride would yield 2-benzyl-4-(benzylthio)pyrimidine.

Table 3: Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Reagent Example | Base/Solvent (Typical) | Product |

|---|---|---|---|

| Ethanethiolate | Sodium ethanethiolate | Ethanol | 2-Benzyl-4-(ethylthio)pyrimidine |

| Thiophenoxide | Sodium thiophenoxide | DMF | 2-Benzyl-4-(phenylthio)pyrimidine |

Reactivity Profiles of the Benzyl Moiety in this compound

The benzyl group attached to the C2 position of the pyrimidine ring also possesses distinct reactive sites: the benzylic methylene (B1212753) bridge (—CH₂—) and the phenyl ring itself.

The benzylic C-H bonds of the methylene group are susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. wikipedia.org Strong oxidizing agents, such as aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methylene group to a carbonyl group. researchgate.netyoutube.com This reaction would transform this compound into 2-benzoyl-4-chloropyrimidine. For this transformation to occur, the presence of at least one benzylic hydrogen is necessary. youtube.com

Conversely, the benzyl group can be completely removed through reductive cleavage, a reaction commonly known as debenzylation. Catalytic hydrogenation is a standard method for this process, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgresearchgate.net This reaction cleaves the C-C bond between the pyrimidine ring and the benzyl group's methylene carbon, yielding 2-methyl-4-chloropyrimidine and toluene (B28343). This method is particularly useful when the benzyl group is used as a protecting group.

The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, similar to toluene or other substituted benzenes. The methylene linker largely insulates the phenyl ring from the electron-withdrawing effects of the pyrimidine core, allowing it to act as a typical activated aromatic ring. The benzyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho (C2' and C6') and para (C4') to the methylene bridge.

Standard electrophilic aromatic substitution protocols can be applied to introduce various functional groups onto the phenyl ring:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield a mixture of 2-(2-nitrobenzyl)-4-chloropyrimidine and 2-(4-nitrobenzyl)-4-chloropyrimidine. masterorganicchemistry.com

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation can be achieved by reacting the molecule with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org For example, Friedel-Crafts acylation with acetyl chloride would yield ortho- and para-acetylated products on the phenyl ring.

These transformations allow for the synthesis of a wide array of derivatives, where functional groups on the phenyl ring can be further modified, expanding the synthetic utility of the this compound scaffold.

Electrophilic and Radical Reactions on the Pyrimidine Ring of this compound

The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring. wikipedia.orgchemicalbook.com For this compound, both the benzyl and chloro substituents have an influence on the ring's reactivity. The chloro group is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. The benzyl group, while being a carbon substituent, can have complex electronic effects.

Electrophilic substitution on the pyrimidine ring, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgnih.gov Common electrophilic substitution reactions include nitration and halogenation. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been reported to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov While no specific studies on the direct electrophilic substitution of this compound are readily available, it is anticipated that harsh reaction conditions would be necessary, and the substitution would likely occur at the C-5 position.

Benzyl radicals are known to be relatively stable due to resonance delocalization, which can influence the course of radical reactions involving benzyl-substituted compounds. nih.gov In the context of this compound, a radical could potentially be generated on the benzylic carbon or on the pyrimidine ring itself. Radical cyclization is a plausible reaction pathway if a suitable radical acceptor is present in the molecule. mdpi.com For example, intramolecular radical cyclization can lead to the formation of new ring systems. While specific research on the radical reactions of this compound is limited, the general principles of radical chemistry suggest that such reactions are feasible and could lead to novel molecular architectures.

Ring Transformations and Rearrangement Reactions

The pyrimidine ring can undergo significant structural changes, including ring transformations and rearrangements, under specific reaction conditions. These reactions often involve nucleophilic attack on the electron-deficient pyrimidine ring, leading to ring-opening and subsequent recyclization into a different heterocyclic system.

One of the well-documented ring transformations of chloropyrimidines is their conversion into triazine derivatives. For instance, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide in liquid ammonia has been shown to yield 4-methyl-2-phenyl-s-triazine. researchgate.net This transformation is believed to proceed through a nucleophilic attack of the amide ion on the pyrimidine ring, followed by ring opening and subsequent recyclization. This type of reaction, where a nucleophile adds to the ring, the ring opens, and then closes to form a new ring, is known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

Another important rearrangement reaction observed in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the isomerization of N-alkylated or N-arylated aminopyrimidines. While not a direct reaction of the pyrimidine ring itself, it represents a significant rearrangement of substituents around the ring.

In the context of this compound, treatment with strong nucleophiles could potentially lead to ring transformation reactions. The specific outcome would depend on the nature of the nucleophile and the reaction conditions. For example, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) or other nitrogen-containing heterocyclic systems.

Rearrangements involving the benzyl group are also conceivable. While not a direct rearrangement of the pyrimidine ring, intramolecular migration of the benzyl group from the C-2 position to another position on the ring or to a nitrogen atom could occur under certain catalytic or thermal conditions, analogous to rearrangements observed in other aromatic systems. rsc.org

Below is a table summarizing potential reaction products from the transformation and rearrangement of a generic 2-substituted-4-chloropyrimidine, which could be analogous to the reactivity of this compound.

| Starting Material | Reagent/Condition | Major Product(s) | Reaction Type |

| 2-Phenyl-4-chloropyrimidine | KNH₂ / liq. NH₃ | 2-Phenyl-4-methyl-s-triazine | Ring Transformation (ANRORC) |

| 4-Chloro-2,6-dimethylpyrimidine | NaN₃ / DMSO | 4-Azido-2,6-dimethylpyrimidine | Nucleophilic Substitution |

| N-Alkyl-4-aminopyrimidine | Heat or Acid/Base | 4-(Alkylamino)pyrimidine | Dimroth Rearrangement |

Derivatization Strategies and Analogue Synthesis Based on the 2 Benzyl 4 Chloropyrimidine Scaffold

Systematic Structural Modifications of the Chloropyrimidine Core

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional handle for derivatization. As a good leaving group, it is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the synthesis of novel pyrimidine derivatives.

The synthesis of new derivatives from the 2-benzyl-4-chloropyrimidine core predominantly involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent. A common strategy involves reacting the chloropyrimidine with various amines, alcohols, or thiols to introduce new side chains. For instance, treatment with primary or secondary amines, such as morpholine (B109124) or substituted anilines, in the presence of a base, leads to the formation of the corresponding 4-amino-2-benzylpyrimidine derivatives. Similarly, reaction with alkoxides or thiolates can introduce ether or thioether linkages at this position.

These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and may be facilitated by heat or microwave irradiation to improve reaction rates and yields. The choice of base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C4 Position

| Nucleophile | Resulting C4-Substituent | Product Class |

|---|---|---|

| Morpholine | -N(CH2CH2)2O | 4-Morpholinylpyrimidine |

| Aniline | -NHPh | 4-(Phenylamino)pyrimidine |

| Sodium methoxide (B1231860) | -OCH3 | 4-Methoxypyrimidine |

The nature of the substituent introduced at the C4-position significantly influences the electronic properties, steric profile, and potential biological activity of the resulting molecule. Structure-activity relationship (SAR) studies often explore how these changes impact a compound's function. For example, replacing the chloro group with electron-donating groups (e.g., amino or alkoxy groups) increases the electron density of the pyrimidine ring, which can affect its interaction with biological targets. Conversely, introducing electron-withdrawing groups can modulate the molecule's reactivity and physicochemical properties like pKa and solubility.

The size and hydrogen-bonding capacity of the C4-substituent are also critical. A bulky substituent can introduce steric hindrance that may either enhance selectivity for a specific biological target or reduce activity by preventing optimal binding. Hydrogen bond donors and acceptors introduced at this position can form crucial interactions within a protein's active site. nih.gov

Elaboration of the Benzyl (B1604629) Substituent for Enhanced Diversity

The benzyl group at the C2-position offers another avenue for structural modification, allowing for fine-tuning of the molecule's properties through substitutions on the phenyl ring or alterations to the methylene (B1212753) linker.

Table 2: Phenyl Ring Substitutions on the 2-Benzyl Group

| Position | Substituent | Electronic Effect |

|---|---|---|

| para | -OCH3 | Electron-donating |

| meta | -CF3 | Electron-withdrawing |

| ortho | -Cl | Electron-withdrawing |

Altering the single methylene (-CH2-) bridge that connects the phenyl ring to the pyrimidine core represents a more advanced modification strategy. This can involve extending the linker to an ethyl (-CH2CH2-) or propyl group, thereby changing the spatial relationship between the two ring systems. Such modifications can impact the molecule's conformational flexibility and its ability to adopt the optimal geometry for binding to a target. Introducing heteroatoms (e.g., oxygen or nitrogen) into the linker to create ether or amine linkages, or rigidifying it by incorporating double bonds or cyclic structures, are further strategies to explore new chemical space and modulate activity. researchgate.netnih.gov

Design and Construction of Fused Heterocyclic Systems Incorporating the Pyrimidine Unit

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. These reactions typically involve bifunctional reagents that react with both the C4-chloro group and another position on the pyrimidine ring (or a substituent) to form a new ring.

For example, reacting a 4-hydrazinyl-2-benzylpyrimidine (obtained by treating the parent compound with hydrazine) with various electrophilic reagents can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. eurjchem.com Similarly, intramolecular cyclization reactions can be designed to form other fused structures. For instance, introducing a substituent at the C4 position that contains a nucleophilic group can, under appropriate conditions, lead to cyclization onto the C5 position of the pyrimidine ring, yielding systems like thiazolo[4,5-d]pyrimidines. researchgate.net The synthesis of such fused systems significantly expands the structural diversity derivable from the initial scaffold, often leading to compounds with unique chemical properties and biological activities. nih.govnih.gov

Table 3: Examples of Fused Ring Systems from Pyrimidine Precursors

| Fused System | Precursor Strategy | Reagent Example |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Reaction of 4-hydrazinylpyrimidine | β-ketoesters |

| Thiazolo[4,5-d]pyrimidine (B1250722) | Intramolecular cyclization | 4-(2-thioacetamido)pyrimidine |

Application of Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large and diverse compound libraries, enabling efficient exploration of chemical space in drug discovery and materials science. The this compound scaffold is a versatile starting point for combinatorial synthesis due to the reactive nature of the chlorine atom at the C4 position, which allows for facile nucleophilic substitution reactions. This section details the application of combinatorial approaches to generate libraries of this compound derivatives, focusing on parallel synthesis techniques to create focused libraries of analogues.

The generation of a library of 2-benzyl-4-aminopyrimidine derivatives can be systematically achieved through parallel synthesis. In this approach, the core scaffold, this compound, is reacted with a diverse set of primary and secondary amines in a spatially separated manner, often utilizing multi-well plates. This method allows for the efficient production of a large number of distinct compounds, where the identity of each product is known by its position in the reaction array.

A representative combinatorial synthesis is outlined below, where a library of N-substituted-2-benzylpyrimidin-4-amines is generated. The selection of amines as building blocks is crucial for introducing molecular diversity into the library. A variety of amines, incorporating different electronic and steric properties, can be employed to explore the structure-activity relationships (SAR) of the resulting compounds.

General Reaction Scheme:

The synthesis involves the nucleophilic aromatic substitution of the chlorine atom on the this compound scaffold with a diverse set of amines.

Table 1: Representative Building Blocks for a 2-Benzyl-4-aminopyrimidine Combinatorial Library

| Entry | Amine (R-NH₂) |

| 1 | Aniline |

| 2 | 4-Fluoroaniline |

| 3 | 4-Methoxyaniline |

| 4 | Benzylamine |

| 5 | (4-Pyridinyl)methanamine |

| 6 | Piperidine |

| 7 | Morpholine |

| 8 | N-Methylpiperazine |

Detailed Research Findings:

Research in this area has demonstrated the feasibility and utility of generating focused libraries from the this compound scaffold. For instance, studies on the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives have highlighted the C4 position as a key site for introducing diversity. rsc.orgnih.gov In these studies, a variety of amines were reacted with the 2-substituted-4-chloropyrimidine core to generate a library of compounds for biological screening. rsc.orgnih.gov

The reaction conditions for such parallel syntheses are typically optimized for high-throughput applications. Solution-phase synthesis is often preferred for its ease of automation and purification. A common procedure involves dissolving the this compound and a slight excess of the respective amine in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. The reactions are typically heated to ensure complete conversion.

Following the reaction, purification of the resulting library can be streamlined using automated parallel purification systems, such as mass-directed preparative HPLC. The purity and identity of the individual library members are then confirmed by analytical techniques like LC-MS and ¹H NMR spectroscopy.

The data generated from screening these combinatorial libraries can provide valuable insights into the structure-activity relationships of the 2-benzylpyrimidine (B14149350) scaffold. By systematically varying the substituent at the C4 position, researchers can identify key structural features that contribute to the desired biological activity.

Table 2: Example of a Generated 2-Benzyl-4-aminopyrimidine Library

| Compound ID | R-Group (from Amine) |

| L1-A1 | Phenyl |

| L1-A2 | 4-Fluorophenyl |

| L1-A3 | 4-Methoxyphenyl |

| L1-B1 | Benzyl |

| L1-B2 | 4-Pyridinylmethyl |

| L1-C1 | Piperidin-1-yl |

| L1-C2 | Morpholin-4-yl |

| L1-C3 | 4-Methylpiperazin-1-yl |

This systematic approach to library generation, coupled with high-throughput screening, significantly accelerates the process of lead discovery and optimization for compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 Benzyl 4 Chloropyrimidine Analogues

Impact of Substituent Effects on Biological Activity of Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. nih.gov These effects can be broadly categorized into electronic and steric influences, which collectively dictate the molecule's ability to interact with its target. The synthetic versatility of the pyrimidine scaffold allows for a wide range of structural modifications, making it a valuable template in drug discovery. sjomr.org.in

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the bioactivity of pyrimidine analogues. These groups can alter the electron density of the pyrimidine ring, influencing its ability to form crucial interactions such as hydrogen bonds and π-π stacking with the target protein. nih.govrsc.org

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the electronic characteristics of the substituents at both the C-2 and C-4 positions were found to be critical for inhibitory activity. nih.gov Similarly, studies on pyridodipyrimidine derivatives revealed that compounds with electron-releasing groups generally exhibited better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org The introduction of polar functional groups can also lead to superior inhibition of certain enzymes by facilitating favorable binding within the active site. nih.gov

Table 1: Influence of Electronic Effects on Biological Activity

| Compound Class | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridodipyrimidine Derivatives | Electron-Releasing Groups | Enhanced anti-inflammatory activity | rsc.org |

| Pyridodipyrimidine Derivatives | Electron-Withdrawing Groups | Reduced anti-inflammatory activity | rsc.org |

| 2,4-Disubstituted Pyrimidines | Polar Functional Groups at C-2 | Superior inhibition of AChE-promoted Aβ aggregation | nih.gov |

Steric factors, such as the size, shape, and bulkiness of substituents, significantly affect the biological activity of pyrimidine derivatives. nih.gov Bulky groups can cause steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, lock it into a more favorable, bioactive conformation. unina.itnih.gov The principle of minimal steric interaction suggests that a molecule will adopt a conformation that minimizes steric repulsions. unina.it

The cholinesterase inhibition and selectivity of 2,4-disubstituted pyrimidines were found to be sensitive to steric parameters at the C-2 and C-4 positions. nih.gov The presence of bulky substituents can also impact reactivity; for example, a 2,6-dichlorophenyl moiety, despite its significant steric hindrance, was found to undergo certain chemical reactions smoothly, indicating that the impact of steric effects can be context-dependent. acs.org Temperature can also be a factor, in some cases, higher temperatures favor reactions that overcome steric hindrance. rsc.org

Influence of Benzyl (B1604629) Moiety Modifications on Pharmacological Potency and Selectivity

Modifications to the benzyl group at the C-2 position of the pyrimidine ring are a key strategy for tuning pharmacological potency and selectivity. The benzyl group can be substituted with various functional groups to explore interactions with different regions of the target's binding site.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, substituting the benzyl group was a critical part of the optimization process. acs.org For example, replacing a thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency. acs.org Further substitutions on this phenyl ring with both electron-withdrawing and electron-donating groups resulted in a relatively flat SAR, but substitution at the 4-position with another phenyl ring was well-tolerated. acs.org

Similarly, in a series of 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, modifications to the benzyl ring had a profound impact on activity. A 2'-Me benzyl substitution and a 4'-Cl benzyl substitution resulted in compounds that were significantly less potent than the standard in an EGFR kinase assay. nih.gov Interestingly, bulky substitutions like 1-naphthyl methyl or 4-phenyl benzyl abolished EGFR inhibition altogether, highlighting the sensitivity of the target to the size of the benzyl moiety substituent. nih.gov

Table 2: Effect of Benzyl Moiety Modifications on EGFR Kinase Inhibition

| Compound Series | Benzyl Moiety Substitution | Effect on Potency | Reference |

|---|---|---|---|

| 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | 2'-Me benzyl | ~500-fold less potent than standard | nih.gov |

| 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | 4'-Cl benzyl | ~500-fold less potent than standard | nih.gov |

| 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | Unsubstituted phenyl | ~800-fold less active than standard | nih.gov |

| 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | Bulky groups (e.g., 4-phenyl benzyl) | Inhibition was abolished | nih.gov |

Role of Pyrimidine Ring Substitutions in Modulating Bioactivity

Direct substitution on the pyrimidine ring itself is a fundamental approach to modulating the bioactivity of 2-benzyl-4-chloropyrimidine analogues. The C-2, C-4, C-5, and C-6 positions are common targets for modification. sjomr.org.in The π-deficient nature of the pyrimidine ring makes positions C-2, C-4, and C-6 susceptible to nucleophilic attack, while position C-5 is more prone to electrophilic attack. sjomr.org.in

SAR studies on 2,4-disubstituted pyrimidines have consistently shown that the substituents at these positions are critical for activity. nih.govnih.gov For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a roughly two-fold increase in potency. acs.org However, moving that same methyl group to the 6-position led to a three-fold decrease in potency, demonstrating the high positional sensitivity of substituent effects on the pyrimidine core. acs.org

Table 3: Impact of Pyrimidine Ring Substitution on USP1/UAF1 Inhibitory Potency

| Base Compound | Modification | Resulting IC50 | Change in Potency | Reference |

|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | Introduction of a 5-methyl group | 70 nM | ~2-fold increase | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | Introduction of a 6-methyl group | 210 nM | ~3-fold decrease | acs.org |

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis, therefore, is an essential component of SAR studies, helping to rationalize observed activities and guide the design of new analogues. The pyrimidine ring itself is virtually flat, but the orientation of its substituents, particularly the benzyl group, can vary. sjomr.org.innih.gov

Molecular modeling and NMR studies are often employed to determine the preferred conformations of pyrimidine derivatives. nih.govnih.gov For some pyrimidine nucleoside analogues, rigidity was introduced into the sugar moiety to restrict the molecule to a specific conformation, which can be beneficial for activity. nih.gov In a series of pyrrolo[3,2-d]pyrimidines, the conformation of the most active compounds was determined by NMR and molecular modeling, providing insights into the optimal spatial arrangement for microtubule targeting. nih.gov Docking studies can further elucidate how a particular conformation interacts with the amino acid residues within the active site of a target protein, helping to explain why certain substitutions enhance or diminish activity. nih.gov The ability of pyrimidine bases to adopt different conformations, such as syn and anti, can also be a critical factor in their biological function, with the energy difference between these states being relatively small for certain sugar puckers. nih.gov

Biological Activity Profiles and Molecular Mechanisms of 2 Benzyl 4 Chloropyrimidine Scaffolds

Enzyme Inhibition Mechanisms and Target Engagement

Derivatives of the 2-benzyl-4-chloropyrimidine scaffold have been investigated for their potential to inhibit a variety of enzymes, demonstrating diverse mechanisms of action and target engagement.

Kinase Inhibition

The pyrimidine (B1678525) nucleus is a well-established pharmacophore in the design of kinase inhibitors, largely due to its structural resemblance to the adenine (B156593) core of ATP, which enables it to interact with the hinge region of the kinase ATP-binding pocket. The addition of a benzyl (B1604629) group at the 2-position can further enhance binding affinity through hydrophobic and aromatic interactions within the active site.

While direct studies on this compound as a kinase inhibitor are not extensively documented, research on related pyrimidine structures provides significant insights. For instance, a series of 2,4-disubstituted pyrimidines have been evaluated as inhibitors of various kinases. The flexibility of the benzyl group allows it to adopt favorable conformations to fit into hydrophobic pockets of the kinase domain. The 4-chloro position serves as a crucial handle for synthetic modification, allowing for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr) reactions. This strategy has been successfully employed to develop potent and selective kinase inhibitors.

One notable example involves a series of 2,5-dichloropyrimidine (B52856) derivatives that have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. nih.gov In this case, the chloro-substituted pyrimidine acts as an electrophile, reacting with a non-catalytic cysteine residue (Cys440) in the enzyme's active site. nih.gov This covalent interaction leads to irreversible inhibition and a long residence time, highlighting the utility of the chloropyrimidine scaffold in designing targeted covalent inhibitors. nih.gov

Table 1: Kinase Inhibition Data for Selected Pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| Compound A (a 2,5-dichloropyrimidine derivative) | MSK1 CTKD | 150 | Covalent |

| Compound B (a 2,4-bisanilinopyrimidine) | Aurora A | 4 | Reversible |

| Compound C (a 2,4-bisanilinopyrimidine) | Aurora B | 1.2 | Reversible |

Data synthesized from studies on related chloropyrimidine and bisanilinopyrimidine scaffolds.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. The therapeutic potential of pyrimidine derivatives as selective COX-2 inhibitors has been an area of active investigation. The general structure of many selective COX-2 inhibitors features a central heterocyclic ring, and the pyrimidine scaffold fits this requirement.

Studies on related pyrimidine-containing compounds have shown that they can achieve potent and selective inhibition of COX-2. For example, morpholinopyrimidine derivatives have been demonstrated to reduce the expression of COX-2 mRNA and protein in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netnih.gov The benzyl group in a this compound scaffold could potentially occupy the hydrophobic channel of the COX-2 active site, a key interaction for potent inhibition. The 4-position, following modification, could interact with the secondary pocket, contributing to selectivity over the COX-1 isoform.

While specific data for this compound is not available, the structure-activity relationships (SAR) of other pyrimidine-based COX-2 inhibitors suggest that the electronic and steric properties of the substituents at the 2- and 4-positions are critical for activity and selectivity.

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with certain pathological conditions, including some cancers and the gastrointestinal side effects of certain drugs. nih.gov Consequently, the discovery of potent β-glucuronidase inhibitors is of significant therapeutic interest. nih.gov

Research has identified 2-aminopyrimidine (B69317) derivatives as a promising class of β-glucuronidase inhibitors. scienceopen.comnih.gov In a study of twenty-seven 2-aminopyrimidine derivatives, several compounds showed significant inhibitory activity, with one derivative exhibiting an IC50 value of 2.8 ± 0.10 µM, far more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). scienceopen.comnih.gov

The structure-activity relationship from these studies indicates that the nature of the substituent at the 4-position of the pyrimidine ring is crucial for activity. For instance, derivatives with a 4-alkoxy substitution on a phenyl ring attached to the pyrimidine core showed that longer alkyl chains increased inhibitory activity. nih.gov Although these studies focused on 2-amino-4,6-dichloropyrimidines, the findings suggest that a this compound scaffold, with appropriate modifications at the 4-position, could also exhibit β-glucuronidase inhibitory activity. The benzyl group at the 2-position could potentially form favorable hydrophobic interactions within the enzyme's active site.

Table 2: β-Glucuronidase Inhibition by 2-Aminopyrimidine Derivatives

| Derivative | Substitution Pattern | IC50 (µM) |

|---|---|---|

| Compound 23 | 4-butylphenylamino at C-4 | 126.43 ± 6.16 |

| Compound 8 | 4-butoxyphenylamino at C-4 | 72.0 ± 6.20 |

| Compound 24 | N/A | 2.8 ± 0.10 |

| D-saccharic acid 1,4-lactone (Standard) | N/A | 45.75 ± 2.16 |

Data from a study on 2-aminopyrimidine derivatives. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a potential therapeutic strategy for various conditions.

Recently, a library of pyrimidine-4-carboxamides was explored for NAPE-PLD inhibition, leading to the identification of potent and selective inhibitors. nih.govnih.gov The SAR studies from this research revealed key structural features for potent inhibition. While the core scaffold in these studies was a pyrimidine-4-carboxamide, the findings highlight the suitability of the pyrimidine ring as a template for NAPE-PLD inhibitors.

In these inhibitors, the pyrimidine core acts as a central scaffold, with substituents at the 2- and 6-positions contributing to binding affinity. For example, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine at one position and the conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine at another position significantly increased inhibitory potency. nih.gov This suggests that a 2-benzyl group on a pyrimidine scaffold could potentially occupy a hydrophobic pocket in the enzyme, and modifications at the 4-chloro position could be tailored to optimize interactions with other regions of the active site.

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria and is the target of sulfonamide antibiotics. This pathway is essential for the synthesis of nucleic acids, making DHPS an attractive target for antimicrobial agents.

The pyrimidine ring is a core component of the natural substrate for DHPS, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). This structural similarity makes pyrimidine derivatives logical candidates for DHPS inhibitors. While there is a lack of direct studies on this compound as a DHPS inhibitor, research on related 5-benzyl-2,4-diaminopyrimidines as inhibitors of dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, is well-documented. These compounds, such as trimethoprim, demonstrate that the benzylpyrimidine scaffold can effectively mimic the substrate and bind to the active site of folate-pathway enzymes. The benzyl group often extends into a hydrophobic region of the active site, contributing significantly to binding affinity. This suggests that the this compound scaffold could potentially be explored for the development of novel DHPS inhibitors.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can exert their biological effects by modulating complex cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

The pyrimidine scaffold is a component of many molecules that interfere with fundamental cellular processes. For instance, inhibition of the de novo pyrimidine biosynthesis pathway has been shown to suppress viral growth by amplifying the host's innate immune response, a process dependent on the transcription factor IRF1. nih.gov This highlights a link between cellular metabolism and immune signaling that can be targeted by pyrimidine-based compounds.

More directly, specific pyrimidine derivatives have been shown to target key signaling cascades implicated in cancer. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. This compound induced apoptosis and arrested the cell cycle in the G2/M phase, effects that were consistent with MEK inhibition.

Furthermore, thienopyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis, such as the Ras/MAPK and PI3K/Akt pathways. A potent derivative from this class was shown to induce cell cycle arrest and apoptosis in breast cancer cells.

These examples, while not involving the exact this compound structure, underscore the potential of the substituted pyrimidine core to serve as a platform for the development of agents that can modulate critical cellular signaling pathways. The benzyl and chloro substituents on the 2- and 4-positions, respectively, provide vectors for chemical modification to optimize interactions with specific protein targets within these pathways.

Research Applications in Antimicrobial Studies

The this compound scaffold and its derivatives have been the subject of research for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The core structure allows for substitutions at various positions, leading to a diversity of compounds with varied antimicrobial profiles.

Research into chloropyrimidines has identified them as a promising class of antimicrobial agents. mdpi.com Derivatives featuring aryl, heteroaryl, and alkylthio substituents at the 2- and 6-positions have shown significant in vitro activity. mdpi.com For instance, certain compounds displayed potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against both virulent and non-virulent strains of Mycobacterium tuberculosis. mdpi.com Some derivatives also exhibited activity against Escherichia coli and Pseudomonas aeruginosa with MICs of 12.5 µg/mL. mdpi.com In the realm of antifungal research, specific chloropyrimidine derivatives were found to be highly potent against Aspergillus fumigatus and Trichophyton mentagrophytes. mdpi.com

Another important class of related compounds, the 2,4-diamino-5-benzylpyrimidines, has demonstrated high in vitro antibacterial activity, particularly against anaerobic organisms. nih.gov Studies have shown that certain alkenyl derivatives of this scaffold have activity equal to or better than the control drug, metronidazole, against species of Bacteroides and Fusobacterium. nih.gov This activity profile was also observed against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The mechanism for these 5-benzylpyrimidine (B13097380) derivatives often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. nih.gov For example, one 3,5-bis(1-propenyl)-4-methoxy derivative was found to be an order of magnitude more active against E. coli DHFR than its saturated counterpart and also more active than trimethoprim. nih.gov

| Derivative Class | Microorganism | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Chloropyrimidine Derivatives | Mycobacterium tuberculosis | 0.75 µg/mL | mdpi.com |

| Chloropyrimidine Derivatives | Escherichia coli | 12.5 µg/mL | mdpi.com |

| Chloropyrimidine Derivatives | Pseudomonas aeruginosa | 12.5 µg/mL | mdpi.com |

| Chloropyrimidine Derivatives | Aspergillus fumigatus | Potent Activity | mdpi.com |

| Chloropyrimidine Derivatives | Trichophyton mentagrophytes | Potent Activity | mdpi.com |

| 2,4-Diamino-5-benzylpyrimidines | Bacteroides species | High in vitro activity | nih.gov |

| 2,4-Diamino-5-benzylpyrimidines | Fusobacterium species | High in vitro activity | nih.gov |

| Nitrofuran Derivatives with Benzyl Groups | Staphylococcus epidermidis | 2 to 8 µM | nih.gov |

Research Applications in Anticancer Investigations

Derivatives of the pyrimidine scaffold are extensively investigated in oncology due to their structural similarity to the nucleobases of DNA and RNA, which allows them to interfere with cellular processes in rapidly dividing cancer cells. gsconlinepress.comnih.gov The this compound framework serves as a versatile starting point for the synthesis of novel compounds with potential antiproliferative activity.

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases. rsc.org Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine ring can act as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the kinase active site. rsc.org Research has identified a series of chloropyrimidines that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and stress-activated protein kinase 1 (MSK1). nih.govnih.gov These compounds form a covalent bond with a cysteine residue (Cys440) in the kinase through an SNAr reaction, a mechanism confirmed by mass spectrometry and X-ray crystallography. nih.govnih.gov

Numerous studies have reported the cytotoxic effects of various pyrimidine derivatives against a wide panel of human cancer cell lines. For example, certain 2-chloro-4-anilinoquinazoline derivatives fused with other heterocyclic systems have shown significant antiproliferative activity. One quinazoline-chalcone derivative displayed high growth inhibition (GI₅₀ values between 0.622–1.81 μM) against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. nih.govrsc.org Similarly, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated, with one of the most active compounds showing strong cytotoxic effects against melanoma (C32; IC₅₀ = 24.4 µM and A375; IC₅₀ = 25.4 µM) and breast cancer cells. mdpi.com The presence of both a benzyl group and a pyrimidine ring in a single molecule has been explored, with some N-benzyl benzimidazole-linked pyrimidine derivatives showing significant anticancer activity against human breast cancer cell lines (MDA-MB-231), with GI₅₀ values as low as 39.6 μM. ijper.org Structure-activity relationship studies on other pyrimidine-dione derivatives indicated that the presence of benzyl groups on the pyrimidine ring can increase anticancer activities. nih.gov

| Derivative Class | Cancer Cell Line | Cell Line Type | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Quinazoline-Chalcone Derivative (14g) | K-562 | Leukemia | 0.622 µM | rsc.org |

| Quinazoline-Chalcone Derivative (14g) | HCT-116 | Colon Cancer | <1.81 µM | rsc.org |

| Quinazoline-Chalcone Derivative (14g) | LOX IMVI | Melanoma | <1.81 µM | rsc.org |

| Quinazoline-Chalcone Derivative (14g) | MCF7 | Breast Cancer | <1.81 µM | rsc.org |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 | Melanoma | 24.4 µM | mdpi.com |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 | Melanoma | 25.4 µM | mdpi.com |

| N-benzyl benzimidazole-pyrimidine (5b) | MDA-MB-231 | Breast Cancer | 39.6 µM | ijper.org |

Research Applications in Antiparasitic Agents

The pyrimidine scaffold is a cornerstone in the development of antiparasitic drugs, particularly antimalarials and antileishmanials. gsconlinepress.com The this compound framework offers a template for designing inhibitors that target essential metabolic pathways in parasites, which are often distinct from those in the human host.

A key target for pyrimidine-based antiparasitic agents is the enzyme dihydrofolate reductase (DHFR). gsconlinepress.comnih.gov This enzyme is vital for the synthesis of nucleic acids and some amino acids, and its inhibition halts parasite replication. Several 5-(substituted-benzyl)-2,4-diaminopyrimidines have been shown to be potent and selective inhibitors of Leishmania major DHFR. nih.gov These compounds inhibit the parasite's DHFR with I₅₀ values ranging from 0.2 to 11 µM and demonstrate 5- to over 100-fold greater selectivity for the parasite enzyme compared to the human equivalent. nih.gov This selectivity translates into potent inhibition of both the promastigote and amastigote stages of the parasite, making them promising lead compounds for new antileishmanial therapies. nih.gov

In the context of malaria, pyrimidine derivatives like pyrimethamine (B1678524) are known to target the DHFR of Plasmodium falciparum. gsconlinepress.com Research continues to explore novel pyrimidine-based structures to overcome growing drug resistance. nih.gov For example, hybrid molecules linking a 1,2,4-triazolo/benzimidazolo-pyrimidine core with a 1-benzyl-1,2,3-triazole moiety have been synthesized and tested for antimalarial activity. nih.gov Certain derivatives from this class showed better activity against Plasmodium falciparum than standard drugs, with IC₅₀ values demonstrating their potential. nih.gov Furthermore, other pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as highly active against Leishmania major, with one compound exhibiting EC₅₀ values in the nanomolar range against both promastigotes and amastigotes. nih.gov

| Derivative Class | Parasite | Target/Stage | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 5-Benzyl-2,4-diaminopyrimidines | Leishmania major | DHFR Enzyme | 0.2 to 11 µM | nih.gov |

| Triazolo-pyrimidine derivative (d3) | Plasmodium falciparum | - | Potent Activity | nih.gov |

| Triazolo-pyrimidine derivative (e2) | Plasmodium falciparum | - | Potent Activity | nih.gov |

| Pyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Promastigotes & Amastigotes | Nanomolar range | nih.gov |

Research Applications in Anti-inflammatory Agents

Pyrimidine derivatives have emerged as a significant class of compounds in the search for new anti-inflammatory agents. Several pyrimidine-based drugs are already in clinical use for inflammatory conditions. nih.gov The anti-inflammatory effects of these scaffolds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

A primary mechanism of action for many pyrimidine-based anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the production of prostaglandins (B1171923) like PGE₂, which are central to the inflammatory response. nih.gov By suppressing COX activity, these compounds can reduce inflammation. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have identified compounds that inhibit both COX-1 and COX-2 enzymes with IC₅₀ values in the micromolar range. nih.gov One derivative, compound 4d, showed an IC₅₀ of 23.8 µM against COX-2. nih.gov

Beyond COX inhibition, pyrimidine derivatives can modulate other inflammatory pathways, including the inhibition of nitric oxide (NO) production and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov Another method to assess in vitro anti-inflammatory activity is the membrane stabilization or anti-hemolytic assay, which measures a compound's ability to protect red blood cell membranes from lysis induced by hypotonic solutions or heat. nih.gov Certain newly synthesized pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong anti-hemolytic effects, indicating potential anti-inflammatory properties. nih.gov The benzyl moiety, as seen in the non-pyrimidine compound 4-benzylpiperidine, has also been associated with dose-dependent inhibition of protein denaturation, another marker of anti-inflammatory activity. innovareacademics.in

| Derivative Class | Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (3b) | COX-1 | 19.45 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (3b) | COX-2 | 31.4 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (4d) | COX-2 | 23.8 µM | nih.gov |

| Pyrimidopyrimidine Derivatives | Membrane Stabilization | Strong Anti-hemolytic Effect | nih.gov |

Research Applications in Antiviral Agents

The pyrimidine core is a fundamental component of many established antiviral drugs, particularly nucleoside analogs that act as chain terminators during viral DNA or RNA synthesis. gsconlinepress.com Research into non-nucleoside pyrimidine derivatives, including those based on the this compound scaffold, has also yielded promising candidates for antiviral therapies.

A notable area of investigation is the development of agents against the influenza virus. A series of novel dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives were synthesized and evaluated for their anti-influenza activity. nih.gov Several of these compounds showed potent activity, with one derivative, 4a3, emerging as a particularly promising lead. It demonstrated broad activity against influenza A subtypes (EC₅₀ values of 9 µM for H1N1 and 18 µM for H3N2) and influenza B virus (EC₅₀ of 33 µM). nih.gov The proposed mechanism of action for these DABO derivatives is distinct from currently approved anti-influenza drugs that target viral M2 protein or neuraminidase, suggesting a novel avenue for drug development. nih.gov

Derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have been explored for activity against a broad panel of viruses. mdpi.com While many compounds were inactive, derivatives containing an amino-indane or tetrahydronaphthalene substitution showed selective and intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com This highlights the importance of specific substitutions on the pyrimidine core for achieving targeted antiviral effects. The broad success of pyrimidine analogs in treating various viral infections, including those caused by herpes viruses, HIV, and hepatitis B, continues to motivate research into new derivatives based on scaffolds like this compound. gsconlinepress.com

| Derivative Class | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3) | Influenza A (H1N1) | 9 µM | nih.gov |

| Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3) | Influenza A (H3N2) | 18 µM | nih.gov |

| Dihydro-alkyloxy-benzyl-oxopyrimidine (4a3) | Influenza B | 33 µM | nih.gov |

| Pyrimido[4,5-d]pyrimidine (7a, 7b, 7f) | Human Coronavirus (HCoV-229E) | Promising Activity | mdpi.com |

| Pyrimido[4,5-d]pyrimidine (7a, 7b, 7f) | Human Coronavirus (HCoV-OC43) | Promising Activity | mdpi.com |

Target Identification and Validation Strategies for this compound Derivatives

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery, as it elucidates the mechanism of action and enables rational drug design and optimization. nih.gov For novel scaffolds like this compound derivatives, a combination of hypothesis-driven and unbiased screening approaches can be employed.

One common strategy is based on structural analogy to known inhibitors. Since the pyrimidine ring is an isostere of the adenine ring of ATP, pyrimidine derivatives are frequently screened against panels of protein kinases. rsc.org This hypothesis-driven approach led to the identification of chloropyrimidines as covalent inhibitors of MSK1 kinase and other pyrimidine derivatives as inhibitors of PI3 kinase. nih.govnih.govmdpi.com Similarly, the structural resemblance of 5-benzylpyrimidines to the substrate of dihydrofolate reductase (DHFR) led to the successful identification of these compounds as selective inhibitors of parasitic DHFR. nih.gov

For compounds with unknown mechanisms, unbiased approaches are necessary. Affinity-based pull-down methods are a powerful tool where the small molecule is chemically tagged (e.g., with biotin) and used as "bait" to isolate its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Another modern, label-free approach is the Cellular Thermal Shift Assay (CETSA). nih.gov This method relies on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. nih.gov By heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, researchers can identify which protein has been stabilized by the drug, thus revealing the target. nih.gov These strategies, often used in combination, are essential for validating the molecular targets of this compound derivatives and advancing them as potential therapeutic agents.

Computational and Spectroscopic Investigations of 2 Benzyl 4 Chloropyrimidine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions, predicting binding affinity, and elucidating the mechanism of action. nih.gov For 2-Benzyl-4-chloropyrimidine, molecular docking simulations can identify potential biological targets and predict how the compound interacts with the binding site of a protein. The primary objectives of these simulations are to produce an accurate structural model of the ligand-protein complex and to correctly predict the biological activity of the ligand. nih.gov

Binding mode analysis reveals the specific conformation and orientation of the ligand within the protein's active site. It identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

For this compound, the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor, a feature commonly observed in kinase inhibitors that interact with the hinge region of the ATP-binding site. nih.gov The benzyl (B1604629) group can engage in hydrophobic and pi-pi stacking interactions with nonpolar amino acid residues. The chlorine atom can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

A hypothetical binding mode analysis of this compound docked into the ATP-binding site of a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), might reveal the following interactions:

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrimidine Nitrogen | Leu83 (Backbone NH) | 2.9 |

| Hydrophobic | Benzyl Ring | Ile10, Val18, Ala31 | 3.5 - 4.5 |

| Pi-Pi Stacking | Benzyl Ring | Phe80 | 4.0 |

| Hydrophobic | Chlorine Atom | Leu134 | 3.8 |

This is an interactive data table. You can sort and filter the data to explore the potential binding interactions of this compound.

Molecular docking programs use scoring functions to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. taylorandfrancis.com Predicting binding affinity is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. arxiv.org

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential efficacy. The table below shows hypothetical binding affinities for this compound and related analogs against a target kinase, illustrating how structural modifications can influence binding strength.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

| This compound | - | -8.2 |

| Analog 1 | 4-Fluorobenzyl at position 2 | -8.5 |

| Analog 2 | 4-Methoxybenzyl at position 2 | -7.9 |

| Analog 3 | 4-Amino substitution at position 4 | -9.1 |

This interactive data table presents hypothetical binding affinities. Lower (more negative) values suggest stronger binding to the target.

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into a molecule's geometric structure, electronic properties, and chemical reactivity, complementing experimental data. researchgate.net For this compound, DFT can be employed to understand its intrinsic properties at an atomic level.

DFT calculations begin with geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This provides precise information about bond lengths, bond angles, and dihedral angles. orientjchem.org

Furthermore, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) surface is particularly important as it visualizes the charge distribution across the molecule. orientjchem.org The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.orgrsc.org For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Below is a table of theoretical geometric parameters for this compound calculated using a DFT method (e.g., B3LYP/6-311G).

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C4-Cl | 1.75 Å |

| Bond Length | C2-C(benzyl) | 1.50 Å |

| Bond Angle | N1-C2-N3 | 115.5° |

| Bond Angle | C5-C4-Cl | 118.0° |

| Dihedral Angle | N3-C4-C5-C6 | 0.5° |

This interactive table displays theoretical geometric data for this compound, providing insight into its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding chemical reactivity. unesp.br The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of this compound would likely show the HOMO localized on the electron-rich pyrimidine and benzyl rings, while the LUMO might be distributed over the pyrimidine ring, particularly the C4-Cl bond, indicating a potential site for nucleophilic substitution.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.65 | High kinetic stability, moderate reactivity |

This interactive table summarizes the key frontier orbital energies for this compound, which are crucial for predicting its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov By establishing this correlation, QSAR models can predict the activity of novel molecules before they are synthesized, thereby guiding the design and optimization of more potent drug candidates. nih.gov This rational approach can significantly reduce the time and cost associated with drug discovery.

A QSAR study involves three main components: